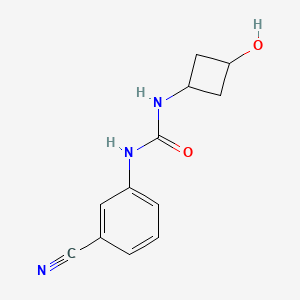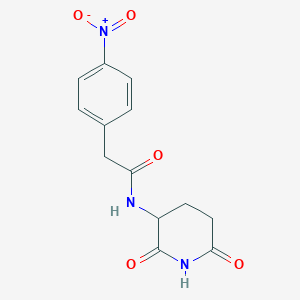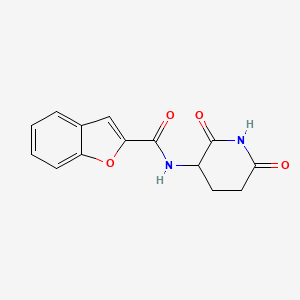![molecular formula C10H16N2O3 B7582345 4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as HMAP and is synthesized through a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of HMAP is not fully understood, but it is believed to be due to its ability to inhibit certain enzymes that are involved in the growth and proliferation of cancer cells. HMAP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
HMAP has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cognitive function in Alzheimer's disease. HMAP has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of HMAP is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of HMAP is its limited solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on HMAP, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of HMAP for therapeutic use.
Conclusion:
In conclusion, HMAP is a chemical compound that has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. Its synthesis method involves several steps, and it has been studied for its anti-cancer and anti-inflammatory properties, as well as its potential in the treatment of Alzheimer's disease. Although HMAP has limitations in lab experiments, it has several advantages as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of HMAP involves several steps, including the reaction of 4-methylpyrrolidin-2-one with hydroxylamine hydrochloride to form 4-methylpyrrolidin-2-one oxime. This intermediate is then reacted with 3-chloromethylazetidine hydrochloride to form 4-[3-(chloromethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one. Finally, this compound is reacted with sodium borohydride to form 4-[3-(hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one or HMAP.
Applications De Recherche Scientifique
HMAP has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been studied for its anti-cancer properties, specifically in the treatment of prostate cancer. HMAP has also been studied for its potential as an anti-inflammatory agent, as well as its role in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[3-(hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-11-5-8(2-9(11)14)10(15)12-3-7(4-12)6-13/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVBSYAXBQHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)

![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)
